molecular formula C26H29NO4 B1389446 N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040681-52-4

N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1389446
CAS No.: 1040681-52-4
M. Wt: 419.5 g/mol
InChI Key: NOWTVELISJYVQM-UHFFFAOYSA-N
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Description

N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline is a complex organic compound with the molecular formula C({26})H({29})NO(_{4}). This compound is notable for its unique structure, which includes both phenoxy and tetrahydrofuran groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline typically involves multiple steps:

  • Formation of the Phenoxyethoxy Intermediate: : The initial step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol. This reaction is usually carried out in the presence of a base such as sodium hydroxide.

  • Benzylation: : The 2-phenoxyethanol is then reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate to form 4-(2-phenoxyethoxy)benzyl chloride.

  • Coupling with Aniline Derivative: : The final step involves the reaction of 4-(2-phenoxyethoxy)benzyl chloride with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a suitable base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the aromatic rings or other reducible groups.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to fully hydrogenated derivatives.

Scientific Research Applications

N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

  • Biology: : Studied for its potential biological activity, including its interaction with various enzymes and receptors.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-Phenoxyethoxy)benzyl]aniline: Lacks the tetrahydrofuran group, making it less complex.

    N-[4-(2-Phenoxyethoxy)benzyl]-3-methoxyaniline: Contains a methoxy group instead of the tetrahydrofuran moiety.

Uniqueness

N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline is unique due to the presence of both phenoxy and tetrahydrofuran groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c1-2-7-23(8-3-1)29-16-17-30-24-13-11-21(12-14-24)19-27-22-6-4-9-25(18-22)31-20-26-10-5-15-28-26/h1-4,6-9,11-14,18,26-27H,5,10,15-17,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWTVELISJYVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NCC3=CC=C(C=C3)OCCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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